4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

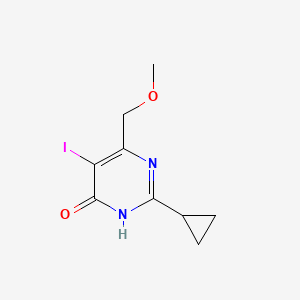

The compound 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a derivative of benzamide with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as benzamide groups, sulfonamide moieties, and heterocyclic components like thiadiazole and oxadiazole rings. These structural motifs are known to contribute to various biological activities, including anticancer and antiarrhythmic properties .

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted techniques and sodium borohydride reduction, indicating that the synthesis of 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide could potentially be optimized using similar methods. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of substituted benzamide/benzene sulfonamides was achieved through the reduction of corresponding imino-pyridinium ylides . These methods could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a thiadiazole scaffold, as seen in the compounds synthesized in paper , suggests that the incorporation of a thiazol-2-yl group in 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide could be significant for its activity. Additionally, the sulfonamide group, as discussed in paper , is a common feature in many biologically active compounds and could contribute to the compound's antiarrhythmic activity.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their functional groups. The papers do not provide specific reactions for the compound , but they do describe the reactivity of similar compounds. For example, the Schiff's bases mentioned in paper could undergo further chemical transformations, which might be applicable to the synthesis or modification of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers provided do not detail these properties for the specific compound, but they do mention the evaluation of ADMET properties for the synthesized compounds , which is essential for understanding the drug-likeness of the compound. The oral bioavailability and hemodynamic profile of a related compound were also characterized, indicating the importance of these properties in the development of therapeutic agents .

科学的研究の応用

Cardiac Electrophysiological Activity : Some derivatives of 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide have shown potential as Class III antiarrhythmic agents. These compounds exhibited potent Class III activity without affecting conduction both in vitro and in vivo, making them promising candidates for cardiac arrhythmia treatment (Ellingboe et al., 1992).

Anticancer Activity : Derivatives of this compound have been designed and synthesized for their potential anticancer properties. Some of these compounds showed significant activity against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Ravinaik et al., 2021).

Glucokinase Activation : Novel derivatives have been identified as glucokinase activators, showing potent and orally bioavailable properties. This could have implications for the treatment of diabetes, as glucokinase plays a critical role in glucose homeostasis (Iino et al., 2009).

Antimicrobial and Antifungal Agents : Some derivatives have shown promising antimicrobial and antifungal activities, suggesting their potential use in treating various infections. They have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Bikobo et al., 2017).

Antitubercular Agents : Certain sulfonyl derivatives of the compound have been synthesized and characterized for their antitubercular activities. These compounds have exhibited moderate to significant antibacterial and antifungal activities, with some showing excellent antitubercular properties (Kumar et al., 2013).

特性

IUPAC Name |

4-methylsulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4S2/c1-31(27,28)20-13-9-17(10-14-20)22(26)25-23-24-21(15-30-23)16-7-11-19(12-8-16)29-18-5-3-2-4-6-18/h2-15H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAQOZGXPXBORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

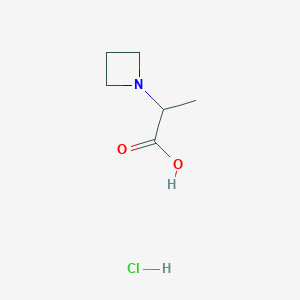

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)

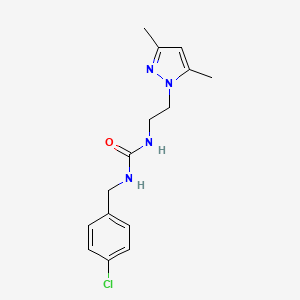

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3011605.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011606.png)

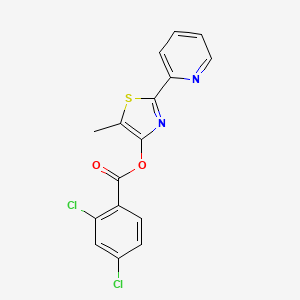

![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)

![3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3011611.png)

![7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3011614.png)

![Tert-butyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3011615.png)